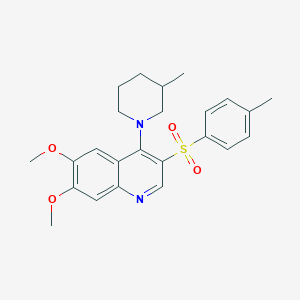
6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Quinoline derivatives, including our compound of interest, have been investigated for their antibacterial activity. Researchers have explored their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tosyl group in our compound may enhance its antibacterial properties by improving solubility and targeting specific bacterial enzymes or receptors .
Anticancer Potential
The quinoline scaffold has drawn attention in cancer research due to its ability to interact with cellular targets involved in tumor growth and metastasis. Our compound’s unique substitution pattern (dimethoxy and tosyl groups) could influence its cytotoxic effects. Investigating its impact on cancer cell lines and potential mechanisms of action is crucial .
Neuroprotective Effects
Quinolines exhibit neuroprotective properties by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival. The methylpiperidine moiety in our compound may contribute to its neuroactivity. Researchers have explored its potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
Inflammation plays a central role in various diseases. Quinoline derivatives have been studied for their anti-inflammatory effects. Our compound’s tosylquinoline structure could interact with inflammatory pathways, making it a candidate for further investigation in models of inflammation .
Antiviral Applications
Given the ongoing global health challenges posed by viruses, compounds with antiviral activity are of great interest. While research on our specific compound is limited, its quinoline core suggests potential antiviral properties. Investigating its effects against specific viruses (e.g., herpesviruses, influenza) is warranted .
Enzyme Inhibition
Quinolines often act as enzyme inhibitors. Our compound’s structural features may allow it to interact with specific enzymes involved in metabolic pathways, signaling cascades, or disease-related processes. Identifying its target enzymes and assessing inhibitory potency are critical steps .
Drug Delivery Systems
The dimethoxy and tosyl groups can be strategically exploited for drug delivery. Researchers have modified quinoline derivatives to enhance their bioavailability, tissue specificity, and sustained release. Investigating our compound’s potential as a drug carrier or prodrug is an exciting avenue .
Photophysical Properties
Beyond biological applications, quinolines exhibit interesting photophysical behavior. Our compound’s absorption and emission properties could find use in materials science, sensors, or imaging applications. Understanding its photoluminescence and quantum yield is essential .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-16-7-9-18(10-8-16)31(27,28)23-14-25-20-13-22(30-4)21(29-3)12-19(20)24(23)26-11-5-6-17(2)15-26/h7-10,12-14,17H,5-6,11,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSIOGALLVOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)
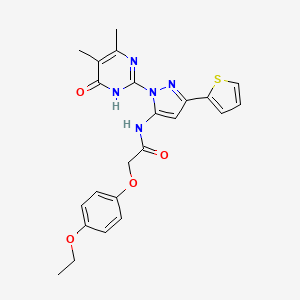
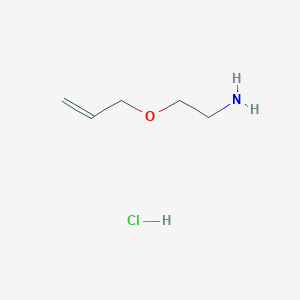
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2745663.png)
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
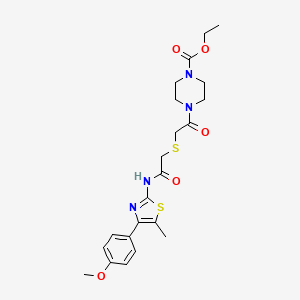
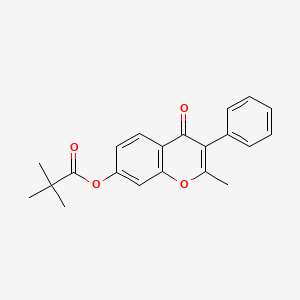
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)

